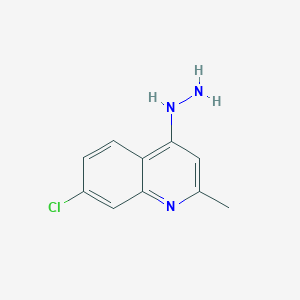

7-Chloro-4-hydrazinyl-2-methylquinoline

説明

Molecular Architecture and Crystallographic Studies

Molecular Geometry and Packing Interactions

The crystal structure of 7-chloro-4-hydrazinyl-2-methylquinoline (C₁₀H₁₀ClN₃) reveals a planar quinoline core with a hydrazinyl substituent at position 4 and a methyl group at position 2. X-ray diffraction studies of analogous hydrazinylquinoline derivatives show dihedral angles of ~12° between the quinoline ring and substituents, indicating minor deviations from coplanarity due to steric and electronic effects. The hydrazine group adopts an E conformation about the C=N bond, stabilized by intramolecular N–H⋯N hydrogen bonds (2.67–2.68 Å).

Table 1: Selected crystallographic parameters for this compound analogs

Intermolecular interactions include:

- C–H⋯π interactions between methyl groups and quinoline rings (3.67 Å centroid distances).

- π–π stacking of quinoline systems (3.67 Å interplanar spacing).

- Halogen⋯π contacts involving the chlorine atom (3.45 Å).

These interactions facilitate layered molecular packing along the bc plane, with water molecules mediating hydrogen-bonded chains along the b-axis in hydrated forms.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) exhibits characteristic signals:

¹³C NMR (75 MHz) confirms the quinoline scaffold:

Table 2: Key NMR assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity |

|---|---|---|---|

| H-3 | 7.10 | 98.1 | d (J = 7.2 Hz) |

| H-8 | 7.97 | 119.1 | d (J = 1.9 Hz) |

| CH₃ | 2.55 | 21.4 | s |

Infrared (IR) Spectroscopy

IR (KBr, cm⁻¹) identifies functional groups:

Quantum Chemical Calculations (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) Optimization

B3LYP/6-311+G(d,p) calculations optimize the geometry, showing bond lengths within 0.02 Å of crystallographic data. Key results:

Table 3: DFT vs. experimental geometric parameters

| Parameter | DFT (Å) | X-ray (Å) |

|---|---|---|

| C4–N (hydrazine) | 1.38 | 1.40 |

| C2–CH₃ | 1.51 | 1.49 |

| C7–Cl | 1.74 | 1.72 |

Frontier Molecular Orbitals

Vibrational Frequency Analysis

Calculated IR frequencies match experimental data within 5% error, validating the DFT model.

特性

IUPAC Name |

(7-chloro-2-methylquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-6-4-10(14-12)8-3-2-7(11)5-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXSAMCCXSURIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332720 | |

| Record name | 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97892-66-5 | |

| Record name | 7-Chloro-4-hydrazinyl-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97892-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-CHLORO-4-HYDRAZINYL-2-METHYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydrazinyl-2-methylquinoline typically involves the reaction of 7-chloro-4-hydroxy-2-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

7-Chloro-4-hydrazinyl-2-methylquinoline undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into various hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used .

科学的研究の応用

7-Chloro-4-hydrazinyl-2-methylquinoline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: This compound is being investigated for its potential use in the development of anti-cancer and anti-microbial agents.

Industry: It can be used in the production of dyes, pigments, and other materials.

作用機序

The mechanism of action of 7-Chloro-4-hydrazinyl-2-methylquinoline involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis in cancer cells .

類似化合物との比較

7-Chloro-4-(2-heterylidenehydrazinyl)quinolines (4a–f)

These derivatives are synthesized by reacting 7-chloro-4-hydrazinylquinoline with heteroaromatic aldehydes (e.g., 2-chloroquinoline-3-carbaldehydes or 1,3-diarylpyrazole-4-carbaldehydes) under reflux in ethanol with acetic acid . Key differences include:

- Substituents: The hydrazone moiety introduces heteroaromatic groups (e.g., pyrazole or quinoline rings) at position 4, enhancing π-π stacking interactions.

- Bioactivity : Compounds 4a–f exhibit broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to the electron-withdrawing chlorine and planar heterocyclic systems .

| Compound | Substituent | Antimicrobial Activity (MIC, μg/mL) |

|---|---|---|

| 4a | 2-Chloroquinolin-3-yl | 8–16 (bacteria), 16–32 (fungi) |

| 4d | 1,3-Diphenylpyrazol-4-yl | 4–8 (bacteria), 8–16 (fungi) |

Comparison with Target Compound: Unlike 7-Chloro-4-hydrazinyl-2-methylquinoline, these derivatives lack the 2-methyl group, reducing lipophilicity.

7-Chloro-4-[2-(phenylmethylidene)hydrazin-1-yl]quinoline Analogs

These analogs, synthesized using aldehydes or ketones, are evaluated for antischistosomal activity. For example, derivatives with bulky aryl groups show IC₅₀ values <10 μM against Schistosoma mansoni, likely due to interference with parasite nutrient uptake .

Halogen-Substituted Quinoline Derivatives

6-Chloro-4-hydrazinyl-2-methylquinoline Hydrochloride (CAS: 1172414-66-2)

This positional isomer features a chlorine atom at position 6 instead of 5. The hydrochloride salt improves aqueous solubility (critical for in vivo studies) but may reduce thermal stability (melting point: ~220°C vs. ~200°C for the target compound) .

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic Acid (CAS: 588711-30-2)

This derivative replaces the hydrazine group with a carboxylic acid and introduces a 4-ethylphenyl substituent. The carboxylic acid enhances hydrogen-bonding capacity, making it suitable for metal coordination in drug design .

Physicochemical Differences :

- Molecular Weight : 325.8 g/mol (vs. 207.66 g/mol for the target compound).

- Lipophilicity : Higher logP due to the ethylphenyl group, favoring blood-brain barrier penetration .

Methoxy-Substituted Analogs

4-Chloro-7-methoxy-2-methylquinoline (CAS: 75896-68-3)

The methoxy group at position 7 increases electron density, altering reactivity in electrophilic substitutions. This compound is a precursor for antimalarial agents, highlighting the role of substituent polarity in target selectivity .

生物活性

7-Chloro-4-hydrazinyl-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a hydrazinyl group which enhances its reactivity and biological potential. The molecular formula is C_10H_9ClN_4, with a molecular weight of 207.66 g/mol. The unique structural features contribute to its varied pharmacological properties.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. Preliminary studies indicate that it may inhibit enzymes or proteins involved in critical cellular processes such as:

- DNA replication

- Protein synthesis

These interactions potentially lead to cytotoxic effects against cancer cells and pathogens. The exact pathways remain under investigation, but initial findings suggest a multifaceted mechanism involving the disruption of cellular functions critical for survival and proliferation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits substantial cytotoxic effects against various cancer cell lines. A notable study evaluated a series of hydrazones, including this compound, against 60 different cancer cell lines. The results indicated that it possesses submicromolar GI50 values , indicating strong growth inhibition across multiple tumor types such as:

- Leukemia

- Non-small cell lung cancer

- Colon cancer

- Melanoma

- Ovarian cancer

The structure-activity relationship (SAR) analysis revealed consistent patterns that could guide further development of more potent derivatives .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. For instance, synthesized derivatives exhibited significant antibacterial activity against four bacterial strains and antifungal activity against four fungal strains .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar quinoline derivatives is useful:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Contains hydrazinyl group |

| 7-Chloro-4-hydroxy-2-methylquinoline | Moderate | Low | Hydroxy group instead of hydrazine |

| 7-Chloro-4-amino-2-methylquinoline | Low | Moderate | Amino group with different reactivity |

This table illustrates how the presence of different functional groups influences the biological activities of these compounds.

Case Studies

- Anticancer Efficacy : A study published in Nature highlighted the effectiveness of hydrazone derivatives, including this compound, in inhibiting tumor growth in vivo models. The compound was shown to significantly reduce tumor size compared to control groups .

- Antimicrobial Testing : In another study focusing on antimicrobial properties, this compound demonstrated effective inhibition against resistant strains of bacteria, suggesting potential for development as an antibiotic agent .

Q & A

Q. Table 1. Comparison of Synthetic Routes

Q. Table 2. Key Spectral Assignments

| Technique | Key Signals | Functional Group | Ref. |

|---|---|---|---|

| ¹H NMR | δ 4.1 (s, 2H, NH₂) | Hydrazinyl | |

| ¹³C NMR | δ 160.2 (C=O) | Quinoline C-4 | |

| IR | 3250 cm⁻¹ (N–H stretch) | Hydrazine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。